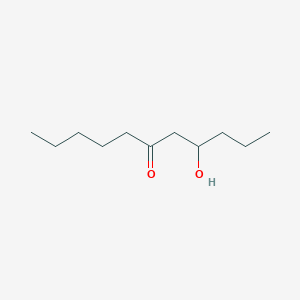![molecular formula C17H34Si2 B14207704 Trimethyl{4-[(trimethylsilyl)methylidene]dec-1-yn-1-yl}silane CAS No. 834897-81-3](/img/structure/B14207704.png)
Trimethyl{4-[(trimethylsilyl)methylidene]dec-1-yn-1-yl}silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl{4-[(trimethylsilyl)methylidene]dec-1-yn-1-yl}silane is a compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications . The compound is not commonly found in nature and is typically synthesized for specific industrial and research purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{4-[(trimethylsilyl)methylidene]dec-1-yn-1-yl}silane involves the use of trimethylsilylating agents such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide . These agents are used to introduce trimethylsilyl groups into the molecule. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar trimethylsilylating agents. The process is optimized for yield and purity, often involving purification steps such as distillation or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl{4-[(trimethylsilyl)methylidene]dec-1-yn-1-yl}silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes .
Aplicaciones Científicas De Investigación
Trimethyl{4-[(trimethylsilyl)methylidene]dec-1-yn-1-yl}silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify the pharmacokinetics of therapeutic agents.
Industry: Utilized in the production of advanced materials, including silicones and polymers.
Mecanismo De Acción
The mechanism by which Trimethyl{4-[(trimethylsilyl)methylidene]dec-1-yn-1-yl}silane exerts its effects involves the interaction of the trimethylsilyl groups with various molecular targets. These interactions can stabilize reactive intermediates, enhance solubility, and protect sensitive functional groups during chemical reactions . The pathways involved often include the formation of stable silicon-carbon bonds, which are resistant to hydrolysis and oxidation .
Comparación Con Compuestos Similares
Similar Compounds
(4-Bromo-1-butyn-1-yl)trimethylsilane: Similar in structure but contains a bromine atom instead of a methylidene group.
Triisopropyl(trimethylsilyl)ethynylsilane: Contains triisopropyl groups in addition to trimethylsilyl groups.
1-(Trimethylsilyl)prop-1-yne: A simpler compound with a single trimethylsilyl group attached to a propynyl moiety.
Uniqueness
Trimethyl{4-[(trimethylsilyl)methylidene]dec-1-yn-1-yl}silane is unique due to its specific arrangement of trimethylsilyl groups and the presence of a methylidene group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specialized applications in synthesis and material science .
Propiedades
Número CAS |
834897-81-3 |
|---|---|
Fórmula molecular |
C17H34Si2 |
Peso molecular |
294.6 g/mol |
Nombre IUPAC |
trimethyl-[4-(trimethylsilylmethylidene)dec-1-ynyl]silane |
InChI |
InChI=1S/C17H34Si2/c1-8-9-10-11-13-17(16-19(5,6)7)14-12-15-18(2,3)4/h16H,8-11,13-14H2,1-7H3 |
Clave InChI |
AKKHPIOVRWRUGZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=C[Si](C)(C)C)CC#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


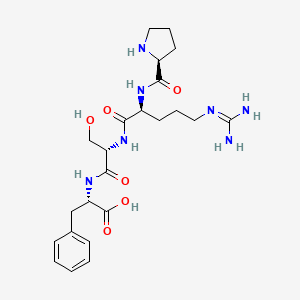
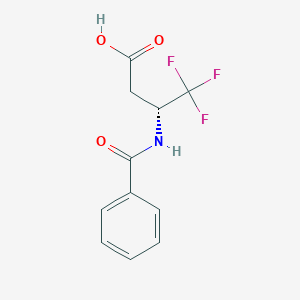
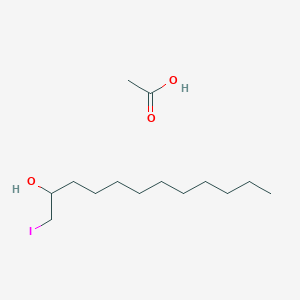
![1-Propanesulfonic acid, 3-[(1,1-diethyl-2-propynyl)amino]-](/img/structure/B14207641.png)
![Phenol, 3-[[(5-phenyl-3-pyridinyl)amino]methyl]-](/img/structure/B14207648.png)
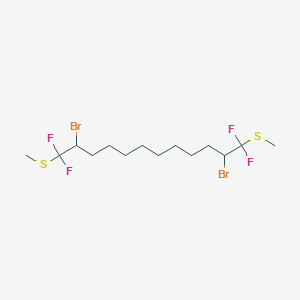
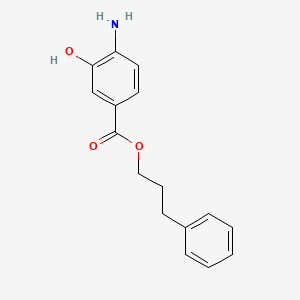
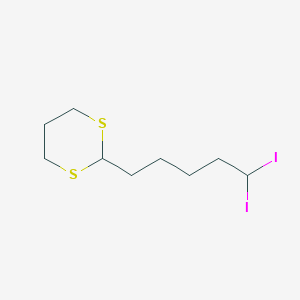
![(7-{[tert-Butyl(dimethyl)silyl]oxy}-1-benzothiophen-5-yl)methanol](/img/structure/B14207665.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-furanyl)-3-methyl-](/img/structure/B14207670.png)
![S-[(1R,2S)-2-(methylamino)-1-phenylpropyl] ethanethioate](/img/structure/B14207671.png)
![2-[2-(1H-imidazol-2-yl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14207684.png)
![3-(1-{[(Naphthalen-1-yl)methyl]amino}cyclopentyl)prop-2-enal](/img/structure/B14207688.png)
